5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one
Description
Properties
Molecular Formula |
C18H12N2OS |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(5E)-5-benzylidene-3-phenylimidazo[2,1-b][1,3]thiazol-6-one |
InChI |
InChI=1S/C18H12N2OS/c21-17-15(11-13-7-3-1-4-8-13)20-16(12-22-18(20)19-17)14-9-5-2-6-10-14/h1-12H/b15-11+ |
InChI Key |
ZYYPAAKXJCJVQN-RVDMUPIBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N=C3N2C(=CS3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N=C3N2C(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction for Benzylidene Formation
The benzylidene group is introduced by condensation of the imidazo[2,1-b]thiazol-6(5H)-one core with benzaldehyde or substituted benzaldehydes. This reaction is typically acid-catalyzed or base-mediated, leading to the formation of the benzylidene double bond at position 5.
- According to patent EP0626377B1, selective production of benzylidene derivatives can be achieved by reacting a quinone methide compound with a nitrogen-containing heterocyclic compound in the presence of a base, yielding high purity stereoisomers.
- The reaction often produces a mixture of (E)- and (Z)-isomers, which can be separated by resolution techniques if a specific isomer is desired.
Stepwise Synthesis of the Imidazo[2,1-b]thiazole Core
- The imidazo[2,1-b]thiazole nucleus is generally synthesized by cyclization reactions involving thioamide or thiourea derivatives with α-haloketones or α-haloesters.
- Subsequent functionalization at position 3 with a phenyl group is achieved by using phenyl-substituted precursors or by post-cyclization substitution.
Purification and Characterization
- Flash column chromatography on silica gel using hexane/ethyl acetate mixtures is the standard purification method.
- The final compound is characterized by melting point, NMR (1H and 13C), and LC-MS to confirm structure and purity.
Representative Synthetic Procedure (Adapted from Literature)
Research Findings and Data
Stereoselective Synthesis
- The patent EP0626377B1 highlights that the reaction of quinone methide with nitrogen heterocycles in the presence of a base allows selective synthesis of a desired stereoisomer of benzylidene derivatives with high yield and purity.
- The (E)-isomer often shows better biological activity, necessitating selective preparation or resolution.
Reaction Conditions Impact
- Temperature, solvent choice, and catalyst/base type significantly influence the yield and stereoselectivity.
- Mild conditions favor higher selectivity and reduce side reactions.
Analytical Data Summary
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Base-mediated condensation of quinone methide and heterocycle | Quinone methide, nitrogen heterocycle, base | Room temp to reflux | High stereoselectivity, high yield | Requires resolution for isomers |
| Acid-catalyzed dehydration of protected intermediates | Protected benzylidene precursors, acid | Acidic medium, controlled temp | Produces benzylidene derivatives | Mixture of isomers, needs purification |
| Cyclization of thioamide with α-haloketone | Thioamide, α-haloketone | Heating in solvent | Efficient core formation | Multi-step, requires purification |
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The compound undergoes N-alkylation and O-acylation at reactive sites. For example:
-
Alkylation with isopropylamine under microwave irradiation (80°C, ethanol) yields N-isopropyl derivatives .
-
Acylation with benzoyl chloride produces thioamide derivatives (e.g., N-(2-phenyl-1H-benzimidazole-1-carbonothioyl)acetamide), achieving up to 96% yield .
Reaction Conditions and Yields:
| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | Isopropylamine | Ethanol | 80°C (MW) | 69% |
| Acylation | Benzoyl Chloride | Ethanol | 80°C (MW) | 96% |
Cyclocondensation Reactions
The benzylidene group participates in cyclocondensation with amines or hydrazines to form fused heterocycles. For instance:
-
Reaction with thiazol-2-amine yields imidazo-thiazolo-triazine derivatives, confirmed via ¹H-NMR (δ: 3.84 ppm for CH₂-ph) .
-
Condensation with phenolic amines produces phenolic-triazole hybrids, showing antimicrobial activity .
Key Spectral Data for Cyclized Products:
| Product | IR (C═N stretch, cm⁻¹) | ¹H-NMR (DMSO-d₆) |
|---|---|---|
| Imidazo-thiazolo-triazine | 1663 | δ 7.16–7.32 (Ar-H) |
| Phenolic-triazole | 1662 | δ 6.62–7.31 (Ar-H) |
Cross-Coupling Reactions
The compound serves as a scaffold for Suzuki-Miyaura and Buchwald-Hartwig couplings:
-
Palladium-catalyzed coupling with pyridinyl amines generates N-pyridinyl acetamide derivatives (e.g., 5l ), showing IC₅₀ = 1.4 µM against MDA-MB-231 cells .
-
Reaction with 4-chlorophenyl boronic acid introduces aryl groups at the imidazole position .
Cytotoxicity of Representative Derivatives :
| Compound | R₁ | HepG2 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
|---|---|---|---|
| 5l | Cl | 22.6 | 1.4 |
| 5a | H | 33.7 | 5.2 |
| Sorafenib | – | 33.7 | 5.2 |
Nucleophilic Substitution
The thiazole sulfur participates in nucleophilic substitution with amines or thiols:
-
Reaction with morpholine under basic conditions replaces the thiazole sulfur, forming morpholino-imidazo-thiazoles .
-
Substitution with piperazine enhances solubility and bioactivity .
Optimization Parameters:
Oxidation and Reduction
-
Oxidation with m-CPBA converts the benzylidene group to a ketone, confirmed by MS (m/z = 299.36).
-
Reduction using NaBH₄ selectively reduces the imine bond, generating saturated analogs .
Biological Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5-benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one typically involves the condensation of appropriate thiazole derivatives with benzaldehyde derivatives. The general procedure includes heating the reactants in the presence of a catalyst under reflux conditions. This method yields compounds with significant purity and high yields, typically between 90% to 95% .
Antimycobacterial Activity
One of the prominent applications of this compound is its potential as an antimycobacterial agent . Studies have shown that derivatives of imidazo[2,1-b]thiazole exhibit activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, synthesized compounds containing the imidazo[2,1-b]thiazole structure were evaluated for their antimycobacterial properties, demonstrating significant inhibitory effects against various strains of M. tuberculosis .
Anticancer Properties
In addition to its antimycobacterial properties, 5-benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one has shown promise as an anticancer agent . Research indicates that certain derivatives can inhibit cancer cell proliferation in various cancer types, including pancreatic ductal adenocarcinoma. The mechanism of action often involves the induction of apoptosis in cancer cells .
Case Study 1: Antitubercular Activity
A specific study synthesized several analogues of 5-benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one and tested their activity against M. tuberculosis. Among these compounds, some exhibited notable antitubercular activity with minimal cytotoxicity towards human cancer cell lines (MCF-7 and A549) .
| Compound | Antimycobacterial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) |
|---|---|---|
| Compound 6a | 4.0 | >50 |
| Compound 6b | 8.0 | >50 |
| Compound 6c | 16.0 | >50 |
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of imidazo[2,1-b]thiazole derivatives derived from 5-benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one. The study reported that certain derivatives could inhibit cell growth in pancreatic cancer models by inducing apoptosis through mitochondrial pathways .
| Derivative | IC50 (µM) | Type of Cancer |
|---|---|---|
| IT06 | 2.03 | Pancreatic |
| IT10 | 15.22 | Pancreatic |
Mechanism of Action
The mechanism of action of 5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit key enzymes involved in cell proliferation and survival pathways . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The target compound is synthesized in 72–82% yield via a two-step process involving phenacyl bromide derivatives and thiourea, followed by reaction with chloroacetic acid . In contrast, 3-arylimidazo[2,1-b]thiazol-6(5H)-ones are prepared using acyl chlorides or esters with comparable yields (70–85%) .
- Substituent Effects : Diphenyl substitutions at the 6-position () enhance steric bulk, which may reduce solubility compared to the benzylidene-substituted target compound .
Key Observations :
- Bioactivity : The target compound exhibits moderate anticancer activity, while 3-arylimidazo[2,1-b]thiazol-6(5H)-ones show broader antimicrobial effects .
- Solubility : Bulky substituents (e.g., diphenyl groups) correlate with reduced solubility, as seen in , whereas the benzylidene group in the target compound may improve lipophilicity .
- Reactivity : The diphenyl-substituted analogue undergoes ring-opening under basic conditions, suggesting lower stability compared to the target compound .
Biological Activity
5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its potential therapeutic applications.
1. Synthesis of 5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one
The synthesis of this compound typically involves the condensation of substituted benzaldehydes with thiazolones. A common method includes the use of glacial acetic acid and anhydrous sodium acetate under reflux conditions, yielding high purity and yields (90–95%) of the desired product. The reaction can be monitored via thin-layer chromatography (TLC) to ensure completion.
2.1 Antimycobacterial Activity
Recent studies have evaluated the antimycobacterial properties of thiazole derivatives, including 5-benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one. In vitro assays against Mycobacterium tuberculosis demonstrated that certain derivatives exhibited significant activity with minimal cytotoxic effects on human cancer cell lines such as MCF-7 and A549 .
2.2 Tyrosinase Inhibition
The compound has been investigated for its tyrosinase inhibitory activity, which is crucial in skin pigmentation disorders. Derivatives showed stronger inhibition than kojic acid, a well-known skin-lightening agent. Specifically, certain derivatives were found to be up to 189-fold more potent than kojic acid, acting as competitive inhibitors in kinetic studies conducted on mushroom tyrosinase .
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Benzylidene derivative 1 | 0.5 | Competitive |
| Benzylidene derivative 2 | 0.3 | Competitive |
| Benzylidene derivative 3 | 0.8 | Mixed-type |
2.3 Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines to evaluate the safety profile of these compounds. For instance, while some derivatives demonstrated potent anti-cancer activity against human acute myeloid leukemia cells (MV4-11), they exhibited weak activity against other cancer types like cervical cancer (HeLa) cells .
The mechanisms underlying the biological activities of 5-benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one are multifaceted:
- Antimycobacterial Mechanism : The compound may inhibit essential metabolic pathways in M. tuberculosis, although specific targets remain to be elucidated.
- Tyrosinase Inhibition : The binding affinity to the active sites of tyrosinase suggests that structural modifications can enhance potency by stabilizing enzyme-inhibitor interactions .
Case Study 1: Antimycobacterial Screening
A study synthesized several thiazole derivatives and evaluated their activity against M. tuberculosis. Among these, compounds with specific substitutions on the benzylidene moiety showed promising results in inhibiting bacterial growth without significant toxicity to mammalian cells.
Case Study 2: Tyrosinase Inhibition Analysis
In another investigation focused on skin depigmentation, a series of derivatives were tested for their ability to inhibit tyrosinase in B16F10 murine melanoma cells. Results indicated that while some compounds were effective at reducing melanin production, they did not adversely affect cell viability at therapeutic concentrations.
Q & A
Q. What are the established synthetic routes for 5-benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one, and how do reaction conditions influence yield?
The compound is synthesized via condensation reactions involving imidazo[2,1-b]thiazole precursors and benzaldehyde derivatives. A typical approach involves the Hantzsch thiazole synthesis, where cyclization of thioamide intermediates with α-halo ketones forms the imidazo-thiazole core . For the benzylidene moiety, a Knoevenagel condensation or aldol-like reaction is employed, often using catalytic bases like piperidine. Reaction conditions (e.g., solvent polarity, temperature, and reaction time) critically affect yield. For example, polar aprotic solvents (DMF, DMSO) enhance reactivity but may require stringent anhydrous conditions to avoid side reactions. Yields range from 55–75% depending on substituent electronic effects .
Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?
Key characterization includes:
- 1H/13C NMR : To verify the benzylidene proton (δ ~7.5–8.5 ppm) and aromatic protons from the phenyl group (δ ~7.0–7.4 ppm). Carbonyl signals (C=O) appear at δ ~165–170 ppm in 13C NMR .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- X-ray crystallography : Resolves stereochemistry and confirms the Z/E configuration of the benzylidene group. Monoclinic crystal systems (e.g., space group C2) with unit cell parameters (a = 11.59 Å, b = 7.06 Å, c = 16.45 Å) are typical for related imidazo-thiazoles .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Standard assays include:
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays.
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Positive controls (e.g., doxorubicin) and solvent-blank corrections are critical .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of preparing this compound?
Microwave irradiation reduces reaction times from hours to minutes by enhancing thermal homogeneity. For imidazo-thiazoles, microwave conditions (e.g., 100–150°C, 20–30 min) achieve higher yields (up to 85%) compared to conventional reflux. This method is particularly effective for sterically hindered benzaldehyde derivatives, minimizing decomposition .
Q. How do crystallographic data resolve ambiguities in spectroscopic interpretations?
Single-crystal X-ray diffraction unambiguously assigns the benzylidene configuration (Z/E). For example, torsion angles between the benzylidene phenyl ring and the imidazo-thiazole core distinguish Z (cis, ~0–30°) from E (trans, ~150–180°) isomers. This is critical when NMR coupling constants (J) are inconclusive due to overlapping signals .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from variations in:
- Assay protocols : Standardize incubation times, cell densities, and solvent controls.
- Compound purity : Use HPLC (≥95% purity) to exclude impurities.
- Solubility : Pre-saturate DMSO stocks in assay buffers to avoid precipitation. Cross-validate with orthogonal assays (e.g., SPR vs. enzymatic activity) .
Q. What computational methods aid in rational design of derivatives with enhanced activity?
- Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., FLT3 kinase).
- QSAR models : Correlate electronic descriptors (HOMO/LUMO energies) with bioactivity.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can regioselectivity challenges in functionalizing the imidazo-thiazole core be mitigated?
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at C3 to direct electrophilic substitution to C5.
- Metal catalysis : Pd-mediated cross-coupling (Suzuki, Heck) selectively modifies aryl positions. Optimize ligands (e.g., SPhos) for steric control .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
